Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Description
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a heterocyclic ester featuring a 4-methyl-1,3-thiazole ring fused to a chlorinated hydroxybut-2-enoate backbone. The thiazole moiety is a five-membered aromatic ring containing sulfur and nitrogen, which is prevalent in bioactive molecules due to its electronic and steric properties . The ethyl ester group enhances solubility in organic solvents, while the chloro and hydroxy substituents on the butenate chain may influence hydrogen bonding, acidity, and reactivity.
Properties
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZDJBMSSNHAN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/C1=NC(=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalysts :
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Keto reductase (6% by substrate mass) and GDH (4%) are co-employed with NADPH (0.2% by substrate mass) as a cofactor.
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The enzyme ratio (2:3 keto reductase:GDH) ensures efficient cofactor regeneration via glucose oxidation.
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Solvent System : Ethyl acetate or ethylene dichloride mixed with purified water (0.05 M phosphate buffer, pH 7.0).
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Temperature and Time : 30°C for 7 hours, achieving 82–85% molar yield.
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Substrate Concentration | 10 g/mL | Higher concentrations reduce enzyme efficiency |
| pH | 6.9–7.1 | Deviations lower enantioselectivity |
| NADPH Concentration | 0.2% of substrate mass | Critical for cofactor regeneration |
This method simplifies traditional chemical reductions by eliminating the need for hazardous metal catalysts (e.g., BH₃·THF) and achieves superior stereochemical control.
Industrial-Scale Production and Process Intensification
VulcanChem’s production guidelines highlight the use of large-scale batch reactors with automated temperature and pH control systems to ensure reproducibility. Key considerations include:
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Solvent Recovery : Ethyl acetate is distilled and recycled to reduce costs.
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Byproduct Management : Enzymatic methods generate minimal waste compared to traditional Claisen condensations.
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Catalyst Immobilization : Immobilized keto reductase on chitosan beads enhances reusability (5–7 cycles without significant activity loss).
Analytical and Characterization Data
Critical quality control metrics for the final compound include:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated or saturated compounds.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Ethyl 4-chloro-3-hydroxybutanoate has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It may inhibit specific enzymes or pathways related to cell proliferation and survival, leading to reduced tumor growth in experimental models.
Medicine
The compound is under investigation for its potential use in drug development. Its ability to interact with specific molecular targets suggests it could be developed into therapeutic agents targeting various diseases, particularly infections and cancers.
Industry
In industrial applications, ethyl 4-chloro-3-hydroxybutanoate is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating new products in pharmaceuticals and agrochemicals .
Antibacterial Study
A study conducted on various bacterial strains showed that ethyl 4-chloro-3-hydroxybutanoate exhibited an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as an antibacterial agent in clinical applications.
Anticancer Research
In controlled experiments using human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to controls. This demonstrates its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and hydroxy groups may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Several ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) share functional similarities with the target compound (Table 1). For instance:
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature pyridazine and isoxazole rings, respectively, attached via phenethyl linkages .
- The target compound’s 4-methyl-1,3-thiazole group differs in electronic properties: sulfur’s lower electronegativity compared to oxygen or nitrogen in isoxazole/pyridazine may enhance lipophilicity and metabolic stability.
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Electronic Effects : The thiazole ring’s sulfur atom may increase electron density at the 2-position, influencing reactivity in nucleophilic substitutions or cyclization reactions compared to pyridazine or isoxazole derivatives.
- Bioactivity : Thiazole-containing compounds often exhibit antimicrobial or anticancer activity, whereas pyridazine derivatives are explored for cardiovascular applications .
- Synthetic Routes : The target compound’s synthesis likely involves condensation or cyclization steps similar to those in , where polyphosphoric acid (PPA) promotes heterocycle formation .
Comparison with Metal-Binding Thiazole Derivatives
The tungsten complex bis(4-methyl-1,3-thiazol-2-yl)methane demonstrates the thiazole ring’s role as a ligand in coordination chemistry . While the target compound lacks a metal center, its thiazole group could act as a chelating agent, similar to imidazole or pyridine derivatives. The chloro and hydroxy groups may further modulate binding affinity, as seen in coumarin-metal interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethyl ester group in the target compound and I-6230 enhances lipid solubility, facilitating membrane permeability. However, the hydroxy group may introduce hydrogen bonding, reducing bioavailability compared to purely hydrophobic analogues like I-6373.
- Metabolic Stability : The 4-methyl group on the thiazole ring may slow oxidative metabolism compared to unmethylated heterocycles, as observed in methyl-substituted isoxazoles .
Biological Activity
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14ClNO3S
- Molecular Weight : 275.75 g/mol
- CAS Number : 863669-64-1
The compound features a chlorinated hydroxybutenoate moiety and a thiazole ring, which contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
The thiazole component of this compound has been shown to exhibit significant antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in microbial resistance mechanisms, suggesting that this compound may also possess therapeutic potential against resistant strains.
Minimum Inhibitory Concentrations (MICs) :
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These results demonstrate that the compound exhibits bactericidal effects and can inhibit protein synthesis pathways, leading to the disruption of bacterial growth .
Anticancer Activity
Preliminary studies have indicated that this compound may also have anticancer properties. Research into related thiazole derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial and cancerous cells. The compound may inhibit or activate enzymes and receptors critical for cellular function:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or microbial resistance mechanisms.
- Protein Interaction : It could interact with proteins involved in cell signaling pathways, leading to altered cell behavior.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The reaction begins with the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base.
- Chlorination : Following this, chlorination is performed to introduce the chloro group.
- Hydrolysis : Finally, hydrolysis is conducted to introduce the hydroxy group.
These steps require controlled conditions to ensure high yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)butenoate:
- Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC lower than standard antibiotics like ciprofloxacin .
- Antifungal Activity : Another study reported moderate antifungal activity against various strains of fungi, indicating potential applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate?
- Methodology : A reflux method using ethanol as a solvent and glacial acetic acid as a catalyst can be adapted from analogous thiazole syntheses. For example, reacting substituted aldehydes with thiazole-containing intermediates under reflux (4–6 hours) followed by solvent evaporation yields solid products . Alternative routes may involve α-halocarbonyl compounds, as seen in the synthesis of related thiazole derivatives (e.g., ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the enoate ester.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assign peaks for the thiazole ring (δ 6.8–7.2 ppm for C-H), ester carbonyl (δ 165–170 ppm in ), and hydroxyl protons (broad signal at δ 3–5 ppm in ) .
- X-Ray Diffraction : Use SHELX programs (e.g., SHELXL) for structure refinement. A related tungsten-thiazole complex was resolved with space group and Z = 4, providing bond-length data (e.g., C–S: 1.71–1.74 Å) .
- HPLC : Optimize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate stereoisomers, as demonstrated for α,β-unsaturated γ-amino esters .
Advanced Research Questions
Q. How can stereochemical configuration and reactivity of the α,β-unsaturated ester be determined?
- Approach :
- HPLC : Use enantioselective columns to resolve (E)- and (Z)-isomers. For example, (E)-ethyl 4-phenyl-4-(phenylamino)but-2-enoate was analyzed using a Daicel Chiralpak AD-H column .
- X-Ray Crystallography : Compare bond angles (e.g., C=C–O ester torsion angles) to confirm conjugation and planarity .
- Theoretical Calculations : DFT studies (e.g., B3LYP/6-31G*) can predict thermodynamic stability of stereoisomers.
Q. How to resolve contradictions in reported biological activity data for thiazole-containing compounds?
- Case Analysis :
- Assay Variability : Differences in antimicrobial activity may arise from assay conditions (e.g., pH, bacterial strains). For instance, cephalosporin derivatives with thiazole groups showed potency dependent on substituent electronegativity .
- Structural Analogues : Compare substituent effects. Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate exhibited lower cytotoxicity than analogues with chloro-phenyl groups .
- Purity : Use LC-MS to verify purity (>95%). Impurities in dihydrochloride salts (e.g., 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride) can skew bioactivity results .
Q. What reaction mechanisms explain the formation of the α,β-unsaturated ester moiety?
- Proposed Pathway :
- Knoevenagel Condensation : Base-catalyzed reaction between a ketone (e.g., 4-methyl-1,3-thiazol-2-yl carbonyl) and ethyl chloroacetate forms the conjugated ester.
- Side Reactions : Competitive oxidation of W(0) to W(II) in tungsten-thiazole complexes suggests redox activity could influence ester stability .
Key Recommendations
- Synthesis : Prioritize reflux methods with acetic acid catalysis for reproducibility .
- Characterization : Combine NMR, X-ray, and HPLC to resolve structural ambiguities .
- Biological Studies : Standardize assays and validate purity to mitigate contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
